
Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone, also known as PNU-69176E, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have a wide range of applications in various fields of research.
Mecanismo De Acción
The exact mechanism of action of Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone is not fully understood. However, it has been found to act as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft.
Biochemical and Physiological Effects:
Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone has been found to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased motivation and reward-seeking behavior. It has also been found to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone in lab experiments is its high selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are a number of future directions for research on Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone. Some of these include:
1. Further studies on the mechanism of action of this compound, particularly with regard to its effects on other neurotransmitter systems.
2. Investigation of the potential therapeutic applications of Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone in treating various neuropsychiatric disorders.
3. Development of new analogs of this compound with improved solubility and selectivity for the dopamine transporter.
4. Exploration of the use of Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone in animal models of addiction and reward-seeking behavior.
In conclusion, Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone is a promising compound that has been extensively studied for its potential use in scientific research. Its high selectivity for the dopamine transporter makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone involves the reaction of cyclobutanone with 4-methyl-2-phenylpiperazine in the presence of a reducing agent. The resulting product is then purified using chromatographic techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in various fields such as neuroscience, pharmacology, and medicinal chemistry.
Propiedades
IUPAC Name |
cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-17-10-11-18(16(19)14-8-5-9-14)15(12-17)13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVTVPSJZAUNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7515242.png)
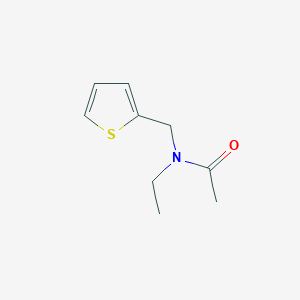
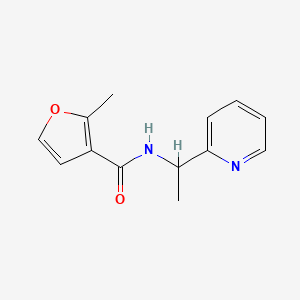
![1-Butyl-5-(4-methoxyphenyl)-4-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7515258.png)
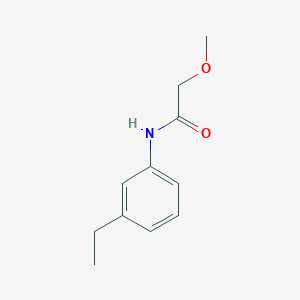
![Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7515263.png)
![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)
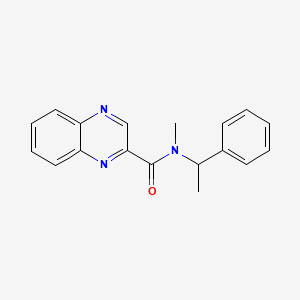

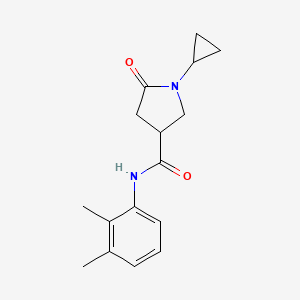
![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7515304.png)